2-[6-(4-Bromophenoxy)hexylamino]ethanol
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Overview
Description
2-[6-(4-Bromophenoxy)hexylamino]ethanol is an organic compound with the molecular formula C14H22BrNO2 It is characterized by the presence of a bromophenoxy group attached to a hexyl chain, which is further connected to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Bromophenoxy)hexylamino]ethanol typically involves the reaction of 4-bromophenol with 1-bromohexane to form 4-bromophenoxyhexane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Bromophenoxy)hexylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenoxy derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-(4-Bromophenoxy)hexylamino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(4-Bromophenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(2-Bromophenoxy)hexylamino]ethanol
- 2-[6-(4-Fluorophenoxy)hexylamino]ethanol
- 2-[6-(4-Chlorophenoxy)hexylamino]ethanol
Uniqueness
2-[6-(4-Bromophenoxy)hexylamino]ethanol is unique due to the presence of the bromine atom, which can participate in specific interactions that other halogens (like fluorine or chlorine) may not. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-(4-bromophenoxy)hexylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c15-13-5-7-14(8-6-13)18-12-4-2-1-3-9-16-10-11-17/h5-8,16-17H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTXVVYHVUBTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCNCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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